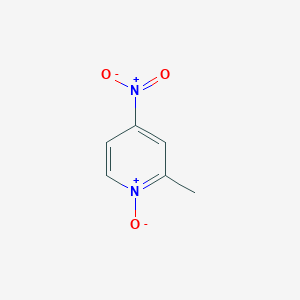

4-Nitro-2-picoline N-oxide

説明

Structure

3D Structure

特性

IUPAC Name |

2-methyl-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTIAVRPJGCXAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203168 | |

| Record name | Pyridine, 2-methyl-4-nitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5470-66-6 | |

| Record name | Pyridine, 2-methyl-4-nitro-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-2-picoline N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5470-66-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-methyl-4-nitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-4-nitropyridine N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Nitro-2-picoline N-oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HE74V4WGL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitro-2-picoline N-oxide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 4-Nitro-2-picoline N-oxide. This versatile compound serves as a crucial intermediate in the synthesis of a wide array of organic molecules, finding significant use in the pharmaceutical, agrochemical, and materials science sectors.[1][2]

Chemical Structure and Identification

This compound, also known as 2-Methyl-4-nitropyridine N-oxide, is a pyridine derivative characterized by a nitro group at the 4-position and an N-oxide functional group.[3] This unique arrangement of functional groups imparts specific reactivity to the molecule, making it a valuable building block in organic synthesis.[1]

Key Structural Features:

-

Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom.

-

N-Oxide: The nitrogen atom of the pyridine ring is oxidized.

-

Nitro Group (-NO2): An electron-withdrawing group at the 4-position.

-

Methyl Group (-CH3): An electron-donating group at the 2-position.

The structure of this compound is presented below:

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C6H6N2O3 | [3][4] |

| Molecular Weight | 154.12 g/mol | [3][4] |

| CAS Number | 5470-66-6 | [3][4] |

| Appearance | Yellow to dark yellow crystalline solid | [5][6] |

| Melting Point | 134 - 138 °C | [6] |

| Boiling Point | Not available | [6] |

| Solubility | Low water solubility | [4][5] |

| LogP (Octanol/Water Partition Coefficient) | 0.537 | [4] |

| SMILES | Cc1cc(--INVALID-LINK--[O-])cc[n+]1[O-] | [4] |

| InChI | InChI=1S/C6H6N2O3/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3 | [3][4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Technique | Data Availability and Key Features | Reference |

| Mass Spectrometry (MS) | Electron ionization mass spectra are available. | [3][7] |

| Infrared (IR) Spectroscopy | IR spectrum data is available, which can confirm the presence of the nitro and N-oxide functional groups. | [3][8] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H NMR data is available. The spectrum would show characteristic shifts for the aromatic protons and the methyl group protons. | [9][10] |

| UV-Vis Spectroscopy | UV-Vis spectral data is available. | [9] |

Synthesis and Reactivity

This compound is a key intermediate that can be synthesized and used in various subsequent reactions.

A common method for the synthesis of related nitropyridine N-oxides involves the nitration of the corresponding pyridine N-oxide.[11][12] For instance, 4-nitropyridine N-oxide is synthesized by the nitration of pyridine N-oxide using a mixture of fuming nitric acid and concentrated sulfuric acid.[11][12][13]

Caption: General workflow for the synthesis of 4-nitropyridine N-oxide.

A key feature of 4-nitropyridine N-oxide's reactivity is the ability of the nitro group to be readily replaced by various nucleophiles.[14][15] This makes it an excellent starting material for the preparation of a variety of 4-substituted pyridine derivatives, which are often difficult to synthesize by other methods.[13][15]

Caption: Role of this compound as a versatile intermediate.

Applications

The versatile reactivity of this compound makes it a valuable intermediate in several fields:

-

Pharmaceutical Development: It is integral to the manufacturing of active pharmaceutical ingredients (APIs).[1] Its derivatives have been investigated for various biological activities, including potential use as antibacterial agents.[2][16]

-

Agrochemical Synthesis: It serves as a critical component in the synthesis of modern agrochemicals for crop protection.[1][2]

-

Materials Science: It is a precursor for developing novel functional materials, such as polymers and coatings.[1]

-

Chemical Research: It is used as a model compound in studies focusing on nitropyridine derivatives to understand chemical reactions and biological activities.[1][17]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a related compound, 4-nitropyridine-N-oxide, which illustrates the general methodology.

Synthesis of 4-Nitropyridine-N-oxide [11]

Materials:

-

Pyridine-N-oxide

-

Fuming Nitric Acid (HNO3)

-

Concentrated Sulfuric Acid (H2SO4)

-

Ice

-

Saturated Sodium Carbonate Solution

-

Acetone

-

Three-neck flask, magnetic stir bar, reflux condenser, internal thermometer, addition funnel

Procedure:

-

Preparation of the Nitrating Acid: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, 12 mL of fuming HNO3 is placed. The flask is cooled in an ice bath, and 30 mL of concentrated H2SO4 is added slowly in portions with continuous stirring. The nitrating acid is then brought to a temperature of 20 °C.

-

Reaction Setup: A 100 mL three-neck flask is equipped with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel with a pressure balance. The reflux condenser is fitted with an adapter to safely vent nitrous fumes.

-

Nitration Reaction: 9.51 g (100 mmol) of pyridine-N-oxide is placed in the reaction flask and heated to 60°C. The prepared nitrating acid is transferred to the addition funnel and added dropwise over 30 minutes with stirring. The internal temperature will drop to approximately 40°C. After the addition is complete, the reaction mixture is heated to an internal temperature of 125-130°C for 3 hours.

-

Work-up: After cooling to room temperature, the reaction mixture is carefully poured into a 1 L beaker containing 150 g of crushed ice. A saturated sodium carbonate solution is then added in portions until a pH of 7-8 is reached, which will cause strong foaming.

-

Isolation of Product: The resulting yellow crystalline solid, which consists of the product and sodium sulfate, is collected by suction filtration. The crude product is then washed with acetone to remove the insoluble sodium sulfate. The acetone filtrate is evaporated under reduced pressure to yield the yellow product, which is then dried.

-

Purification (Optional): If necessary, the product can be further purified by recrystallization from acetone.

Safety Information

This compound is considered a hazardous chemical and should be handled with appropriate safety precautions.[18]

-

Hazards:

-

Handling:

-

Storage:

-

Incompatible Materials:

-

Strong oxidizing agents.[18]

-

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [webbook.nist.gov]

- 4. chemeo.com [chemeo.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Making sure you're not a bot! [oc-praktikum.de]

- 12. researchgate.net [researchgate.net]

- 13. sciencemadness.org [sciencemadness.org]

- 14. researchgate.net [researchgate.net]

- 15. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar [semanticscholar.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Buy this compound | 5470-66-6 [smolecule.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 4-Nitro-2-picoline N-oxide from 2-picoline N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Nitro-2-picoline N-oxide, a valuable intermediate in the pharmaceutical and agrochemical industries. This document details the underlying chemical principles, experimental protocols, and quantitative data associated with the nitration of 2-picoline N-oxide.

Introduction

This compound is a key building block in organic synthesis, primarily utilized in the preparation of various substituted pyridines. The introduction of a nitro group at the 4-position of the pyridine ring, activated by the N-oxide functionality, allows for a range of subsequent nucleophilic substitution reactions. This versatility makes it a crucial intermediate in the development of novel therapeutic agents and specialized chemicals. The synthesis is typically achieved through the electrophilic nitration of 2-picoline N-oxide using a mixture of nitric acid and sulfuric acid.

Reaction Mechanism and Regioselectivity

The nitration of pyridine N-oxides, including 2-picoline N-oxide, is a classic example of electrophilic aromatic substitution. The N-oxide group plays a crucial role in activating the pyridine ring towards electrophilic attack and directing the incoming nitro group to the 4-position.

The oxygen atom of the N-oxide group can donate electron density into the pyridine ring through resonance, increasing the electron density at the 2, 4, and 6 positions. However, the strong electron-withdrawing inductive effect of the positively charged nitrogen atom deactivates the ring, particularly at the positions closest to it (2 and 6). Consequently, the 4-position becomes the most favorable site for electrophilic attack by the nitronium ion (NO₂⁺), which is generated in situ from the reaction of nitric acid and sulfuric acid. This leads to the high regioselectivity observed in the reaction, yielding predominantly the 4-nitro isomer.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound from 2-picoline N-oxide. The data is based on a typical laboratory-scale synthesis and may be optimized for larger-scale production.

| Parameter | Value | Reference |

| Reactants | ||

| 2-picoline N-oxide | 1.0 molar equivalent | [Adapted from similar procedures] |

| Fuming Nitric Acid | ~2.5 molar equivalents | [Adapted from similar procedures] |

| Concentrated Sulfuric Acid | ~5.0 molar equivalents | [Adapted from similar procedures] |

| Reaction Conditions | ||

| Reaction Temperature | 125-130 °C | [Adapted from similar procedures] |

| Reaction Time | 3 hours | [Adapted from similar procedures] |

| Product Yield | ||

| Yield of this compound | 70-73% | [Reported for the isomeric 3-methylpyridine-1-oxide] |

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound. This protocol is adapted from established procedures for the nitration of pyridine N-oxides and related derivatives.

4.1. Materials and Equipment

-

2-picoline N-oxide

-

Fuming nitric acid (≥90%)

-

Concentrated sulfuric acid (98%)

-

Crushed ice

-

Saturated sodium carbonate solution

-

Acetone

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Internal thermometer

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Büchner funnel and flask

-

Rotary evaporator

4.2. Procedure

-

Preparation of the Nitrating Mixture: In a separate flask, carefully add concentrated sulfuric acid to fuming nitric acid while cooling in an ice bath. Stir the mixture gently until it reaches room temperature.

-

Reaction Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel containing the nitrating mixture, a reflux condenser, and an internal thermometer.

-

Addition of Reactant: Charge the flask with 2-picoline N-oxide.

-

Nitration Reaction: Slowly add the nitrating mixture dropwise to the 2-picoline N-oxide while maintaining the internal temperature. After the addition is complete, heat the reaction mixture to 125-130 °C and maintain this temperature for 3 hours with continuous stirring.

-

Work-up: After cooling the reaction mixture to room temperature, carefully pour it onto a generous amount of crushed ice in a large beaker.

-

Neutralization: Slowly and carefully add saturated sodium carbonate solution to the acidic mixture with stirring until the pH is neutral (pH 7-8). This should be done in a fume hood as there will be significant gas evolution. A yellow solid should precipitate.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as acetone, to yield pure this compound.

Visualizations

5.1. Reaction Pathway

The following diagram illustrates the overall synthetic pathway for the formation of this compound.

Caption: Synthesis of this compound.

5.2. Experimental Workflow

The logical flow of the experimental procedure is depicted in the diagram below.

Caption: Experimental workflow for the synthesis.

Safety Considerations

-

The reaction should be carried out in a well-ventilated fume hood.

-

Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

The addition of the nitrating mixture is exothermic and should be done slowly to control the reaction temperature.

-

The neutralization step with sodium carbonate produces a large amount of carbon dioxide gas and should be performed with caution to avoid excessive foaming and splashing.

Conclusion

The synthesis of this compound from 2-picoline N-oxide via electrophilic nitration is a well-established and efficient method. The regioselectivity of the reaction is controlled by the electronic effects of the N-oxide group, leading to the desired 4-nitro isomer in good yields. This technical guide provides the necessary information for researchers and professionals to safely and effectively perform this important transformation in a laboratory setting.

An In-depth Technical Guide to 4-Nitro-2-picoline N-oxide (CAS: 5470-66-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitro-2-picoline N-oxide is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of functional molecules. Its unique electronic properties, stemming from the presence of both a nitro group and an N-oxide moiety on the pyridine ring, render it highly reactive and valuable in the fields of medicinal chemistry, agrochemicals, and materials science. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in research and development. Detailed experimental protocols for its synthesis and key reactions are presented, alongside a discussion of its potential role as a radiosensitizer in cancer therapy.

Physicochemical Properties

This compound is a yellow to light orange crystalline solid.[1] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 5470-66-6 | [1] |

| Molecular Formula | C₆H₆N₂O₃ | [1] |

| Molecular Weight | 154.12 g/mol | [1] |

| Melting Point | 155-159 °C | [1] |

| Boiling Point | 277.46 °C (estimate) | [1] |

| Appearance | Yellow to light orange powder | [1] |

| Solubility | Soluble in DMSO and Methanol | [1] |

| pKa | -1.18 ± 0.10 (Predicted) | [1] |

Synthesis

The most common method for the synthesis of this compound is through the nitration of 2-picoline N-oxide. This reaction typically involves the use of a nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-picoline N-oxide

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice

-

Sodium carbonate solution (saturated)

-

Acetone

-

Dichloromethane (alternative solvent)

-

m-Chloroperoxybenzoic acid (m-CPBA) (alternative oxidant)

Procedure (Nitrating Acid Method):

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to fuming nitric acid.

-

Reaction: To a solution of 2-picoline N-oxide, add the nitrating mixture dropwise while maintaining a low temperature.

-

Heating: After the addition is complete, the reaction mixture is carefully heated to a specific temperature (e.g., 70-130°C) for several hours to drive the reaction to completion.

-

Work-up: The reaction mixture is then cooled and poured onto crushed ice. The resulting solution is neutralized with a saturated solution of sodium carbonate until a precipitate is formed.

-

Isolation and Purification: The crude product is collected by filtration. Purification can be achieved by recrystallization from a suitable solvent like acetone.

Alternative Procedure (m-CPBA Oxidation): An alternative method involves the oxidation of a pyridine compound using m-chloroperoxybenzoic acid in a solvent like dichloromethane at a controlled temperature.

Reactivity and Key Reactions

The reactivity of this compound is dominated by the electron-withdrawing nature of the nitro group and the N-oxide functionality. This makes the pyridine ring susceptible to nucleophilic attack, particularly at the 4-position.

Nucleophilic Aromatic Substitution (SNA)

The nitro group at the 4-position is a good leaving group and can be readily displaced by a variety of nucleophiles. This reaction is a cornerstone of the synthetic utility of this compound, allowing for the introduction of a wide range of functional groups.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

Materials:

-

This compound

-

Nucleophile (e.g., sodium methoxide, ammonia, amines, thiols)

-

Anhydrous solvent (e.g., DMF, DMSO, THF)

Procedure:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the appropriate anhydrous solvent.

-

Addition of Nucleophile: Add the nucleophile to the solution, either neat or as a solution in the same solvent. The reaction may be carried out at room temperature or may require heating depending on the nucleophilicity of the attacking species.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, the reaction mixture is typically quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Reduction of the Nitro Group

The nitro group of this compound can be reduced to an amino group, yielding 4-amino-2-picoline N-oxide. This transformation is valuable for introducing an amino functionality, which can be further modified.

Experimental Protocol: Reduction of the Nitro Group

Materials:

-

This compound

-

Reducing agent (e.g., Fe/HCl, SnCl₂/HCl, H₂/Pd-C)

-

Solvent (e.g., ethanol, acetic acid)

Procedure (using Fe/HCl):

-

Reaction Setup: Suspend this compound and iron powder in a mixture of ethanol and hydrochloric acid.

-

Reaction: Heat the mixture at reflux for several hours.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture and filter off the iron salts. The filtrate is then neutralized with a base (e.g., sodium bicarbonate) and the product is extracted with an organic solvent.

-

Purification: The crude product can be purified by column chromatography.

Applications in Research and Drug Development

This compound is a key building block in the synthesis of various biologically active molecules.

Intermediate in Pharmaceutical Synthesis

Its ability to undergo nucleophilic aromatic substitution and reduction makes it a versatile precursor for the synthesis of substituted pyridines, a common scaffold in many pharmaceutical agents.

Potential as a Radiosensitizer

Nitroaromatic compounds have been investigated as hypoxic cell radiosensitizers in cancer therapy. Hypoxic (low oxygen) tumor cells are often resistant to radiation therapy. The proposed mechanism involves the nitro group being reduced under hypoxic conditions to form reactive radical species that can enhance radiation-induced DNA damage. While specific studies on this compound as a radiosensitizer are limited, the general mechanism for this class of compounds provides a rationale for its potential in this application.

Safety and Handling

This compound should be handled with care in a well-ventilated area, preferably in a fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its well-defined reactivity, particularly in nucleophilic aromatic substitution and nitro group reduction, provides a reliable platform for the synthesis of a diverse range of functionalized pyridine derivatives. For researchers and professionals in drug discovery and development, this compound represents a key starting material for the exploration of new chemical entities with potential therapeutic applications. Further investigation into its role and the biological activities of its derivatives is warranted.

References

Spectroscopic Profile of 4-Nitro-2-picoline N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the versatile chemical intermediate, 4-Nitro-2-picoline N-oxide. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a valuable resource for its identification, characterization, and application in research and development.

Summary of Spectroscopic Data

The empirical formula for this compound is C₆H₆N₂O₃, with a molecular weight of approximately 154.12 g/mol .[1] The spectroscopic data presented below has been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy of this compound reveals a distinct set of signals corresponding to the protons of the picoline ring and the methyl group. The data is typically acquired in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not explicitly found in search results | H-3 | |

| Data not explicitly found in search results | H-5 | |

| Data not explicitly found in search results | H-6 | |

| Data not explicitly found in search results | -CH₃ |

Note: Specific chemical shifts and coupling constants were not available in a tabular format in the search results. The assignments are based on the known structure of the molecule.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound, typically recorded as a KBr pellet, exhibits characteristic absorption bands corresponding to its functional groups.

Table 2: FT-IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1600 | Strong | Aromatic C=C stretching |

| ~1520 | Strong | Asymmetric NO₂ stretching |

| ~1350 | Strong | Symmetric NO₂ stretching |

| ~1250 | Strong | N-O stretching |

| ~850 | Medium | C-H out-of-plane bending |

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides information about its molecular weight and fragmentation pattern.

Table 3: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 154 | ~100 | [M]⁺ (Molecular ion) |

| 138 | Moderate | [M-O]⁺ |

| 108 | Moderate | [M-NO₂]⁺ |

| 92 | Moderate | [M-O-NO₂]⁺ |

| 78 | High | [C₅H₄N]⁺ |

Note: The fragmentation pattern is a prediction based on the structure and typical behavior of similar compounds under EI-MS conditions. The relative intensities are approximate.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

¹H NMR Spectroscopy

Objective: To obtain a high-resolution proton nuclear magnetic resonance spectrum of this compound for structural elucidation.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Pipettes and vials

Instrumentation:

-

400 MHz (or higher) NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube to a depth of approximately 4-5 cm.

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth.

-

Place the sample in the NMR spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

FT-IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound to identify its functional groups.

Materials:

-

This compound sample

-

Potassium bromide (KBr), IR grade, desiccated

-

Agate mortar and pestle

-

Pellet press and die

Instrumentation:

-

Fourier Transform Infrared (FT-IR) spectrometer

Procedure:

-

Sample Preparation (KBr Pellet):

-

Place approximately 1-2 mg of this compound and 100-200 mg of dry KBr powder into an agate mortar.

-

Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into the pellet die.

-

Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Background Spectrum: Place the KBr pellet holder (empty or with a blank KBr pellet) in the sample compartment of the FT-IR spectrometer and record a background spectrum.

-

Sample Spectrum: Place the KBr pellet containing the sample in the holder and record the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Volatile solvent (e.g., methanol or dichloromethane)

Instrumentation:

-

Mass spectrometer equipped with an Electron Ionization (EI) source and a suitable mass analyzer (e.g., quadrupole or time-of-flight).

Procedure:

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent.

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) inlet.

-

If using a direct insertion probe, the sample is placed in a capillary tube which is then inserted into the ion source and heated to volatilize the sample.

-

-

Ionization: The volatilized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Processing: The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic techniques described.

References

An In-depth Technical Guide to the Reactivity and Stability of 4-Nitro-2-picoline N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 4-Nitro-2-picoline N-oxide, a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Given the limited availability of specific quantitative data for this compound, this guide also incorporates data from its close structural analog, 4-nitropyridine-N-oxide, to provide a more complete understanding of its chemical behavior.

Chemical Identity and Physical Properties

This compound, also known as 4-nitro-2-methylpyridine N-oxide, is a solid, yellow to orange crystalline powder. Its chemical structure features a pyridine ring substituted with a nitro group at the 4-position, a methyl group at the 2-position, and an N-oxide functionality.

| Property | Value | Reference |

| CAS Number | 5470-66-6 | [2][3] |

| Molecular Formula | C₆H₆N₂O₃ | [2][3] |

| Molecular Weight | 154.12 g/mol | [2][3] |

| Melting Point | 155-159 °C | [2] |

| Appearance | Yellow to orange solid | [2] |

Reactivity Profile

The reactivity of this compound is primarily dictated by the interplay of the electron-withdrawing nitro group, the activating N-oxide moiety, and the methyl group. The N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic attack, particularly at the 2- and 4-positions. The strong electron-withdrawing nature of the nitro group at the 4-position makes this position highly susceptible to nucleophilic substitution.

Nucleophilic Aromatic Substitution

The most significant reaction of this compound is the nucleophilic displacement of the 4-nitro group. This reaction is facilitated by the electron-deficient nature of the C4 position. A variety of nucleophiles can displace the nitro group, providing a versatile route to a range of 4-substituted 2-picoline N-oxides.

Reaction Scheme:

Caption: Nucleophilic substitution of the nitro group.

Quantitative Data for Nucleophilic Substitution of 4-Nitropyridine-N-oxide (Analogue):

| Nucleophile | Product | Yield (%) | Reference |

| Hydrochloric Acid (conc.) | 4-Chloropyridine-N-oxide | Not specified | [4] |

| Hydrobromic Acid (conc.) | 4-Bromopyridine-N-oxide | Not specified | [4] |

| Sodium Ethoxide in Ethanol | 4-Ethoxypyridine-N-oxide | Not specified | [4] |

| Piperidine in Ethanol | 4-(Piperidin-1-yl)pyridine 1-oxide | Not specified | [5] |

A kinetic study on the reaction of 4-nitropyridine 1-oxide with piperidine in ethanol at 30°C in the absence of light determined the second-order rate constant to be 6.23 × 10⁻⁶ L·mol⁻¹·s⁻¹.[5]

Reduction of the Nitro Group and N-oxide

The nitro group and the N-oxide functionality of this compound can be reduced to an amino group and a pyridine respectively. This transformation is a key step in the synthesis of various biologically active molecules.

Reaction Scheme:

Caption: Stepwise reduction of this compound.

Quantitative Data for Reduction of 4-Nitropyridine-N-oxide (Analogue):

| Reducing Agent | Acid | Product | Yield (%) | Reference |

| Iron | Hydrochloric Acid | 4-Aminopyridine | 80-85 | [6] |

| Iron | Sulfuric Acid (25-30%) | 4-Aminopyridine | 85-90 (after extraction) | [6] |

| Iron | Acetic Acid | 4-Aminopyridine | Quantitative | [6] |

Stability Profile

The stability of this compound is a critical consideration for its storage and handling.

Thermal Stability

Photochemical Stability

Pyridine N-oxides, in general, are known to be photochemically active. Upon irradiation with UV light, they can undergo complex rearrangements. The reaction between 4-nitropyridine 1-oxide and piperidine in ethanol is accelerated by exposure to ultraviolet light (λ= 334 mµ), with quantum yields ranging from 0.2 to 0.5.[5] This suggests that this compound is likely to be sensitive to light and should be stored accordingly.

Experimental Protocols

Detailed experimental protocols for reactions specifically involving this compound are not extensively reported in the available literature. However, procedures for the analogous 4-nitropyridine-N-oxide can be adapted.

Synthesis of 4-Nitropyridine-N-oxide (Analogue Procedure)

This procedure can likely be adapted for the synthesis of this compound by starting with 2-picoline N-oxide.

Workflow:

Caption: Synthesis of 4-nitropyridine-N-oxide.

Detailed Steps:

-

Dissolve the starting pyridine-N-oxide in concentrated sulfuric acid with cooling.

-

Add this solution to a pre-mixed solution of fuming nitric acid and concentrated sulfuric acid.

-

Heat the reaction mixture to 90°C for 1.5 hours.

-

After cooling, pour the reaction mixture onto crushed ice.

-

Carefully neutralize the solution with a 4N aqueous solution of sodium hydroxide with vigorous stirring and cooling until slightly acidic.

-

The product, 4-nitropyridine-N-oxide, can be isolated by continuous extraction with ether.

-

Evaporation of the ether yields the final product with a reported yield of 90-95%.[4]

Reduction of 4-Nitropyridine-N-oxide to 4-Aminopyridine (Analogue Procedure)

This procedure can be adapted for the reduction of this compound.

Workflow:

Caption: Reduction of 4-nitropyridine-N-oxide.

Detailed Steps:

-

To a solution of 4-nitropyridine-N-oxide, add iron powder and an aqueous mineral acid (e.g., hydrochloric acid or sulfuric acid).

-

The reaction with hydrochloric acid proceeds to give 4-aminopyridine in 80-85% yield.[6]

-

The reaction with 25-30% sulfuric acid is slower but can give a better yield of 4-aminopyridine.[6]

-

After the reaction is complete, neutralize the mixture with sodium carbonate.

-

Filter the mixture to remove iron salts.

-

The filtrate can be extracted with ethyl acetate.

-

Evaporation of the solvent yields 4-aminopyridine with a reported yield of 85-90%.[6]

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its reactivity is dominated by the facile nucleophilic displacement of the 4-nitro group and the reduction of both the nitro and N-oxide functionalities. While specific quantitative data on its reactivity and stability are limited, the behavior of the closely related 4-nitropyridine-N-oxide provides a strong basis for predicting its chemical properties. Care should be taken in handling and storing this compound due to its potential thermal and photochemical sensitivity. The provided experimental protocols for the analogous compound offer a starting point for the development of synthetic procedures involving this compound. Further research to quantify the reactivity and stability of this specific compound would be highly beneficial for its broader application in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. sciencemadness.org [sciencemadness.org]

- 5. Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.org [mdpi.org]

The Biological Activity of 4-Nitro-2-picoline N-oxide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 4-Nitro-2-picoline N-oxide represent a class of heterocyclic compounds with significant potential in medicinal chemistry. The presence of both a nitro group and an N-oxide moiety on the picoline scaffold imparts unique electronic and chemical properties, making these compounds valuable precursors in the synthesis of a diverse range of biologically active molecules.[1][2] The N-oxide group can enhance the biological activity and modulate the physicochemical properties of the parent molecule, while the nitro group is a well-known pharmacophore in various antimicrobial and anticancer agents. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound derivatives, with a focus on their potential as anticancer and antimicrobial agents. Due to a scarcity of publicly available quantitative data specifically for this compound derivatives, this guide also includes data on structurally related compounds to provide a comparative context for researchers.

Anticancer Activity

While specific studies detailing the anticancer activity of this compound derivatives are limited, the broader class of pyridine N-oxides and nitro-substituted heterocyclic compounds has demonstrated significant cytotoxic potential against various cancer cell lines. The presence of the nitro group is often crucial for their anticancer effects, which are thought to be mediated through bioreductive activation in the hypoxic environment of tumors, leading to the generation of reactive oxygen species (ROS) and DNA damage.

Quantitative Data on Structurally Related Compounds

To provide a framework for the potential efficacy of this compound derivatives, the following table summarizes the in vitro anticancer activity of other relevant pyridine and quinoline N-oxide derivatives.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolopyridine | Compound 8c | HepG2 (Liver) | 0.14 | [3] |

| Pyrazolopyridine | Compound 12d | MCF-7 (Breast) | 0.18 | [3] |

| Nicotinonitrile | Compound 7b | MCF-7 (Breast) | 3.58 | |

| Nicotinonitrile | Compound 7b | PC-3 (Prostate) | 3.60 | |

| Pyridine Derivative | Compound 4k | PIM-1 Kinase | 0.0212 | |

| Pyridine Derivative | Compound 7b | PIM-1 Kinase | 0.0189 | |

| Pyridine Derivative | Compound 37 | HepG2 (Liver) | 1.02 (mM) | [4] |

| Pyridine Derivative | Compound 32 | HepG2 (Liver) | 5.84 (mM) | [4] |

| Pyridine Derivative | Compound 4 | HCT-116 (Colon) | 31.3 - 49.0 | [5] |

| Pyridine Derivative | Compound 4 | MCF-7 (Breast) | 19.3 - 55.5 | [5] |

| Pyridine Derivative | Compound 4 | HepG2 (Liver) | 22.7 - 44.8 | [5] |

| Pyridine Derivative | Compound 4 | A549 (Lung) | 36.8 - 70.7 | [5] |

Antimicrobial Activity

The nitro group is a key feature in many antimicrobial drugs, and its presence in the this compound scaffold suggests a potential for antibacterial and antifungal activity. The proposed mechanism often involves the enzymatic reduction of the nitro group within microbial cells, leading to the formation of cytotoxic radicals that can damage DNA and other critical cellular components.

Quantitative Data on Structurally Related Compounds

The following table presents the Minimum Inhibitory Concentration (MIC) values for a selection of structurally related pyridine and quinoxaline N-oxide derivatives against various pathogenic microorganisms.

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyrazolopyridine | Compound 17b | S. aureus | 4-fold > Neomycin | [3] |

| Pyrazolopyridine | Compound 17d | E. coli | 16-fold > Neomycin | [3] |

| Pyrazolopyridine | Compound 17e | C. albicans | 8-fold > Neomycin | [3] |

| Amidinoquinoxaline N-oxides | - | Bacteroides fragilis | 0.25 - >128 | [6] |

| Amidinoquinoxaline N-oxides | - | Clostridium perfringens | 0.12 - 32 | [6] |

Experimental Protocols

The following are detailed methodologies for key in vitro assays to evaluate the biological activity of this compound derivatives.

Anticancer Activity: MTT Cytotoxicity Assay

This assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions in the culture medium to achieve the desired final concentrations. The final solvent concentration should not exceed 0.5%. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum concentration of a compound that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate.

-

Controls: Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualizations

Proposed Mechanism of Action: Bioreductive Activation

The anticancer and antimicrobial activities of many nitroaromatic compounds are believed to be initiated by their bioreductive activation. In the low-oxygen environment of tumors or within microbial cells, nitroreductase enzymes can reduce the nitro group to highly reactive intermediates, such as nitroso and hydroxylamino derivatives, and ultimately to the amino group. These reactive species can induce cellular damage through various mechanisms, including the generation of reactive oxygen species (ROS) and the formation of DNA adducts, leading to apoptosis or cell death.

Caption: Proposed bioreductive activation pathway of this compound derivatives.

Experimental Workflow: In Vitro Cytotoxicity Screening

The evaluation of novel compounds for anticancer activity typically follows a standardized workflow to ensure reproducible and comparable results. This process begins with the preparation of the compound and the cell cultures, followed by treatment and subsequent assessment of cell viability.

Caption: General workflow for the in vitro cytotoxicity evaluation of synthesized compounds.

Conclusion

While the direct biological evaluation of this compound derivatives is an area that requires further investigation, the existing literature on related nitro-substituted heterocyclic N-oxides provides a strong rationale for their potential as novel anticancer and antimicrobial agents. The synthetic accessibility of the this compound scaffold offers a promising platform for the development of new therapeutic candidates. Future research should focus on the systematic synthesis and biological screening of a library of these derivatives to establish clear structure-activity relationships and to identify lead compounds for further preclinical development. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to embark on the exploration of this promising class of compounds.

References

- 1. N-Methyl-N-(2-(4-nitrophenoxy)ethyl)pyridin-2-amine | 329249-47-0 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

4-Nitro-2-picoline N-oxide: A Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitro-2-picoline N-oxide, a pyridine derivative, is a versatile chemical intermediate with emerging biological significance. This technical guide provides an in-depth analysis of its putative mechanisms of action within biological systems. Drawing parallels from the closely related compound 4-nitropyridine N-oxide and the known bioactivities of N-oxide compounds, this document explores its roles as a potential nitric oxide (NO) donor, a quorum sensing inhibitor, and an inducer of oxidative stress. This guide consolidates available data, details relevant experimental protocols, and presents signaling pathways and workflows through structured diagrams to facilitate further research and drug development efforts.

Introduction

This compound (C₆H₆N₂O₃, CAS: 5470-66-6) is a heterocyclic aromatic compound that has primarily been utilized as a precursor in the synthesis of pharmaceuticals and agrochemicals.[1] However, its structural features, particularly the N-oxide and nitro groups, suggest a potential for significant biological activity. The N-oxide moiety can facilitate interaction with biological systems, including acting as a potential nitric oxide (NO) donor, while the nitroaromatic structure is often associated with the induction of oxidative stress.[2] Furthermore, related pyridine N-oxide derivatives have demonstrated antimicrobial and antiviral properties, underscoring the therapeutic potential of this chemical class.[3][4] This guide aims to provide a comprehensive overview of the theoretical and observed mechanisms of action of this compound in biological systems.

Putative Mechanisms of Action

The biological effects of this compound are likely multifaceted, stemming from its chemical structure. The primary hypothesized mechanisms include the release of nitric oxide, inhibition of bacterial quorum sensing, and induction of cellular oxidative stress.

Nitric Oxide Donation and cGMP Signaling

The N-oxide group of this compound may be enzymatically or chemically reduced in vivo to release nitric oxide (NO), a critical signaling molecule involved in numerous physiological and pathological processes.[2]

Signaling Pathway:

The liberated NO can activate soluble guanylyl cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5] Elevated cGMP levels then activate protein kinase G (PKG), leading to the phosphorylation of downstream targets that can modulate various cellular functions, including smooth muscle relaxation, neurotransmission, and immune responses.[5][6]

Experimental Protocol: Nitric Oxide Release Assay (Griess Assay)

This protocol outlines a method to quantify nitrite (a stable oxidation product of NO) in a cell culture medium as an indicator of NO release from this compound.[7][8]

Materials:

-

This compound

-

Cell line of interest (e.g., RAW 264.7 macrophages)

-

Cell culture medium (e.g., DMEM)

-

Griess Reagent System (contains N-(1-naphthyl)ethylenediamine and sulfanilamide)

-

Sodium nitrite (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and culture until they reach the desired confluence.

-

Prepare various concentrations of this compound in the cell culture medium.

-

Remove the existing medium from the cells and add the prepared solutions of this compound. Include a negative control (medium only) and a positive control (e.g., a known NO donor like sodium nitroprusside).

-

Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

-

After incubation, collect the cell culture supernatants.

-

Prepare a standard curve using serial dilutions of sodium nitrite.

-

Add the components of the Griess Reagent System to the supernatants and standards according to the manufacturer's instructions.

-

Incubate at room temperature for the recommended time to allow for color development.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve.

DOT Diagram: Nitric Oxide (NO) Signaling Pathway

Caption: Putative Nitric Oxide (NO) signaling pathway initiated by this compound.

Quorum Sensing Inhibition in Pseudomonas aeruginosa

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates gene expression based on population density, controlling virulence and biofilm formation. The closely related compound, 4-nitropyridine-N-oxide, has been identified as a quorum-sensing inhibitor in the opportunistic pathogen Pseudomonas aeruginosa.[9][10] It is hypothesized that this compound may act similarly, potentially by binding to the LasR receptor, a key transcriptional regulator in the P. aeruginosa QS system.[3] An additional proposed mechanism is the physical adsorption of the molecule to bacterial and other surfaces, which neutralizes surface charges and physically hinders bacterial adhesion and biofilm formation.[10]

Experimental Protocol: P. aeruginosa Biofilm Inhibition Assay

This protocol describes a method to assess the ability of this compound to inhibit biofilm formation by P. aeruginosa.

Materials:

-

Pseudomonas aeruginosa strain (e.g., PAO1)

-

Luria-Bertani (LB) broth

-

This compound

-

96-well, flat-bottomed polystyrene plates

-

Crystal violet solution (0.1%)

-

Ethanol (95%)

-

Microplate reader

Procedure:

-

Grow an overnight culture of P. aeruginosa in LB broth.

-

Dilute the overnight culture in fresh LB broth.

-

Prepare serial dilutions of this compound in LB broth in the wells of a 96-well plate. Include a no-treatment control.

-

Inoculate the wells with the diluted P. aeruginosa culture.

-

Incubate the plate at 37°C for 24-48 hours without shaking.

-

After incubation, gently remove the planktonic cells and wash the wells with sterile phosphate-buffered saline (PBS).

-

Stain the adherent biofilms by adding crystal violet solution to each well and incubating for 15 minutes at room temperature.

-

Remove the crystal violet solution and wash the wells with water.

-

Solubilize the bound crystal violet by adding 95% ethanol to each well.

-

Measure the absorbance at 570 nm using a microplate reader to quantify the biofilm biomass.

Quantitative Data: Although specific data for this compound is not available, a related compound, 4-nitropyridine-N-oxide, has been shown to significantly reduce biofilm formation in P. aeruginosa at a concentration of 1 mM.[11]

DOT Diagram: Quorum Sensing Inhibition Workflow

Caption: Experimental workflow for assessing quorum sensing inhibition by this compound.

Induction of Oxidative Stress

The nitroaromatic structure of this compound suggests that it can undergo intracellular redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. 4-Nitropyridine-N-oxide has been shown to be a potent inducer of the soxRS regulon in Escherichia coli, a response system activated by superoxide-generating agents.[3] This indicates that the compound can lead to the production of superoxide radicals within the cell.

Signaling Pathway:

Intracellular reduction of the nitro group can generate a nitro anion radical, which can then react with molecular oxygen to produce superoxide (O₂⁻). This process regenerates the parent nitro compound, allowing it to re-enter the cycle. The resulting increase in ROS can damage cellular components, including DNA, proteins, and lipids, and activate stress response pathways.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability to assess the cytotoxic effects of this compound, which may be mediated by oxidative stress.

Materials:

-

Human cell line (e.g., HeLa, HepG2)

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the culture medium.

-

Replace the medium in the wells with the prepared compound dilutions. Include a vehicle control (DMSO).

-

Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control to determine the IC₅₀ value.

DOT Diagram: Oxidative Stress Induction

Caption: Proposed mechanism for the induction of oxidative stress by this compound.

Potential Antiviral Activity

Derivatives of pyridine N-oxide have demonstrated inhibitory activity against coronaviruses, including the feline infectious peritonitis virus (FIPV) and SARS-CoV.[4] While specific data for this compound is not available, the general activity of this class of compounds suggests it may also possess antiviral properties. The N-oxide moiety appears to be crucial for this activity.

Quantitative Data for Related Compounds:

-

Trichloro, pentachloro, methyl/tetrachloro, and nitro derivatives of pyridine N-oxide: EC₅₀ values of 0.3–0.9 mg/L for FIPV and ~17–20 mg/L for SARS-CoV.[4]

Experimental Protocol: Antiviral Assay (Cytopathic Effect Inhibition)

This protocol provides a general method to evaluate the antiviral activity of this compound against a virus that causes a cytopathic effect (CPE) in cell culture.

Materials:

-

Host cell line susceptible to the virus (e.g., Vero E6 for SARS-CoV-2)

-

Virus stock of known titer

-

This compound

-

Cell culture medium

-

96-well plates

Procedure:

-

Seed host cells in a 96-well plate to form a confluent monolayer.

-

Prepare serial dilutions of this compound in the culture medium.

-

Remove the growth medium from the cells and add the compound dilutions.

-

Infect the cells with a standardized amount of virus (e.g., 100 TCID₅₀). Include uninfected controls and virus-only controls.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for the virus to cause CPE in the control wells (e.g., 3-5 days).

-

Observe the cells microscopically for the presence of CPE.

-

Cell viability can be quantified using methods such as the MTT assay or by staining with crystal violet.

-

The 50% effective concentration (EC₅₀) is calculated as the concentration of the compound that inhibits viral CPE by 50%.

Summary of Quantitative Data

| Compound | Biological Activity | Target/System | Quantitative Data | Reference |

| 4-Nitropyridine-N-oxide | Quorum Sensing Inhibition | Pseudomonas aeruginosa | Significant reduction in biofilm formation at 1 mM | [11] |

| Pyridine N-oxide Derivatives | Antiviral Activity | Feline Coronavirus (FIPV) | EC₅₀: 0.3–0.9 mg/L | [4] |

| Pyridine N-oxide Derivatives | Antiviral Activity | SARS-CoV | EC₅₀: ~17–20 mg/L | [4] |

Note: Data for this compound is not currently available in the public literature. The data presented is for closely related compounds to suggest potential activity and effective concentration ranges for experimental design.

Conclusion

This compound is a compound with significant potential for biological activity, primarily through its ability to act as a nitric oxide donor, an inhibitor of bacterial quorum sensing, and an inducer of oxidative stress. While direct experimental evidence for these mechanisms is still emerging for this specific molecule, the data from closely related compounds provide a strong rationale for further investigation. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers to explore the therapeutic potential of this compound and to elucidate its precise mechanisms of action in various biological systems. Future research should focus on obtaining quantitative data for this compound to validate these proposed mechanisms and to advance its potential development as a therapeutic agent.

References

- 1. Pyridine N-oxide derivatives are inhibitory to the human SARS and feline infectious peritonitis coronavirus in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reduced bacterial deposition and attachment by quorum-sensing inhibitor 4-nitro-pyridine-N-oxide: the role of physicochemical effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potent intracellular oxidative stress exerted by the carcinogen 4-nitroquinoline-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitric oxide inhibits highly selective sodium channels and the Na+/K+-ATPase in H441 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Effects of Nitric Oxide on Choroidal Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.rndsystems.com [resources.rndsystems.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

physical properties of 4-Nitro-2-picoline N-oxide (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 4-Nitro-2-picoline N-oxide, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines its melting point and solubility, details the experimental protocols for these measurements, and presents a logical synthetic pathway.

Core Physical Properties

This compound is a stable, solid organic compound at room temperature. Its key physical characteristics are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₃ | [1][2][3] |

| Molecular Weight | 154.12 g/mol | [3] |

| Melting Point | 155-159 °C | [4] |

| Log10 of Water Solubility (mol/L) | -4.13 | [3] |

| Appearance | Yellow to light orange solid | [4] |

Experimental Protocols

Precise and reproducible experimental methods are critical for the determination of physical properties. The following sections detail the standard methodologies for measuring the melting point and solubility of crystalline organic compounds like this compound.

Melting Point Determination

The melting point of this compound can be determined using the capillary method with a calibrated melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of dry this compound is finely ground into a powder.

-

Capillary Loading: A capillary tube, sealed at one end, is filled with the powdered sample to a height of 2-3 mm. The sample is compacted by tapping the tube gently.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.

-

Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.

-

Melting Range: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid phase has transitioned to a liquid is recorded as the completion of melting. The range between these two temperatures is reported as the melting point.

Workflow for Melting Point Determination

Caption: A generalized workflow for the experimental determination of the melting point of a crystalline organic solid.

Solubility Determination

The solubility of this compound in various solvents can be determined by the equilibrium saturation method.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, chloroform) are chosen for the analysis.

-

Saturation: An excess amount of solid this compound is added to a known volume of each solvent in a sealed container.

-

Equilibration: The mixtures are agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solvent is saturated with the solute.

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Quantification: A known volume of the clear, saturated solution is carefully removed. The solvent is then evaporated, and the mass of the remaining dissolved solid is determined. Alternatively, a spectroscopic method calibrated with known concentrations can be used to determine the concentration of the solute in the saturated solution.

-

Calculation: The solubility is then expressed as mass of solute per volume of solvent (e.g., g/100 mL) or in molarity (mol/L).

Synthetic Pathway

This compound is typically synthesized in a two-step process starting from 2-picoline. The first step involves the oxidation of the pyridine nitrogen to form the N-oxide, followed by the nitration of the aromatic ring at the 4-position.

Synthetic Pathway of this compound

Caption: A logical two-step synthesis of this compound from 2-picoline.

This guide provides foundational data and methodologies for researchers and professionals working with this compound. For further information, consulting peer-reviewed chemical literature and safety data sheets is recommended.

References

Methodological & Application

Application Notes and Protocols: The Versatile Role of 4-Nitro-2-picoline N-oxide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction:

4-Nitro-2-picoline N-oxide is a highly versatile and valuable reagent in organic synthesis, serving as a key building block for the introduction of the 2-methyl-4-nitropyridine moiety into a wide range of molecules. Its unique electronic properties, arising from the presence of both a nitro group and an N-oxide functionality on the pyridine ring, render it particularly susceptible to nucleophilic attack, making it an ideal substrate for the synthesis of diverse heterocyclic compounds. This document provides detailed application notes and experimental protocols for the use of this compound in various synthetic transformations, with a focus on its application in the development of bioactive molecules.

Key Applications at a Glance:

| Application | Description |

| Nucleophilic Aromatic Substitution (SNAr) | The electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic attack, primarily at the 4-position. This allows for the facile introduction of a variety of nucleophiles. |

| Synthesis of Amino Derivatives | The nitro group can be readily reduced to an amino group, providing a gateway to a wide array of further functionalization, including amide bond formation and the synthesis of substituted anilines. |

| Precursor for Bioactive Molecules | Its derivatives are integral components in the synthesis of pharmaceuticals, agrochemicals, and materials. |

I. Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of 2-picoline N-oxide. The following protocol is adapted from the well-established procedure for the nitration of pyridine-N-oxide.[1]

Experimental Protocol: Nitration of 2-Picoline N-oxide

Materials:

-

2-Picoline N-oxide

-

Fuming Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Saturated Sodium Carbonate Solution (Na₂CO₃)

-

Acetone

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Internal thermometer

-

Addition funnel with pressure equalization

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Ice bath

-

Büchner funnel and flask

-

Rotary evaporator

-

Desiccator

Procedure:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to fuming nitric acid with stirring. Allow the mixture to warm to room temperature.

-

Reaction Setup: Equip a three-neck flask with a magnetic stirrer, reflux condenser, internal thermometer, and an addition funnel containing the nitrating mixture.

-

Reaction: Charge the flask with 2-picoline N-oxide. Heat the flask to 60°C. Add the nitrating mixture dropwise from the addition funnel over a period of 30 minutes, maintaining the internal temperature. After the addition is complete, heat the reaction mixture to 125-130°C for 3 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice in a beaker. Carefully neutralize the mixture by adding saturated sodium carbonate solution in portions until the pH is 7-8. A yellow solid should precipitate.

-

Isolation and Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water. To the crude product, add acetone to dissolve the desired product, leaving behind insoluble inorganic salts. Filter to remove the salts. Evaporate the acetone from the filtrate using a rotary evaporator. Dry the resulting yellow solid in a desiccator. The product can be further purified by recrystallization from acetone if necessary.[1]

Quantitative Data:

| Starting Material | Product | Reagents | Temperature | Time | Yield |

| Pyridine-N-oxide | 4-Nitropyridine-N-oxide | Fuming HNO₃, Conc. H₂SO₄ | 125-130°C | 3 h | 42%[1] |

Note: The yield for the nitration of 2-picoline N-oxide is expected to be in a similar range.

Diagram: Synthesis of this compound

Caption: Reaction scheme for the synthesis of this compound.

II. Nucleophilic Aromatic Substitution (SNAr) Reactions

The primary application of this compound in organic synthesis is its use as an electrophile in SNAr reactions. The strong electron-withdrawing effect of the nitro group facilitates the displacement of the nitro group by a wide range of nucleophiles.

General Experimental Workflow for SNAr Reactions:

Caption: General workflow for SNAr reactions.

A. Substitution with Halides

Experimental Protocol: Synthesis of 4-Chloro-2-picoline N-oxide

This protocol is based on the reaction of 4-nitropyridine-N-oxide with hydrochloric acid.[2]

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Aqueous Ammonia (NH₃)

-

Benzene or other suitable organic solvent

Equipment:

-

Sealed tube or round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Reaction: Heat a solution of this compound in concentrated hydrochloric acid in a sealed tube at 160°C for 4 hours, or reflux for 24 hours.

-

Work-up: After cooling, evaporate the reaction mixture to dryness under reduced pressure. Neutralize the residue with aqueous ammonia and evaporate to dryness again.

-

Isolation: Extract the product from the solid residue with a suitable organic solvent like benzene.

-

Purification: The product can be purified by recrystallization from a suitable solvent system.

Quantitative Data for Halogen Exchange on 4-Nitropyridine-N-oxide: [2]

| Nucleophile | Product | Conditions | Yield |

| Conc. HCl | 4-Chloropyridine-N-oxide | 160°C, 4h (sealed tube) or reflux, 24h | 70-80% |

| Conc. HBr | 4-Bromopyridine-N-oxide | 120°C, 4.5h (sealed tube) | 70-80% |

B. Substitution with Amines

Application in the Synthesis of Kinase Inhibitors:

III. Reduction of the Nitro Group

The nitro group of this compound can be selectively reduced to an amino group, which is a versatile handle for further synthetic transformations.